
(3S)-7,4'-Dihydroxy-2'-methoxyisoflavan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-7,4’-Dihydroxy-2’-methoxyisoflavan is a naturally occurring isoflavonoid compound. Isoflavonoids are a class of flavonoids, which are polyphenolic compounds known for their diverse biological activities. This compound is characterized by its specific stereochemistry, with the (3S) configuration indicating the spatial arrangement of atoms around the chiral center at the third carbon position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-7,4’-Dihydroxy-2’-methoxyisoflavan typically involves several steps, starting from readily available precursors. One common synthetic route includes the use of chalcones as intermediates. The chalcone undergoes cyclization to form the isoflavan ring system, followed by selective hydroxylation and methoxylation to introduce the desired functional groups. Reaction conditions often involve the use of catalysts such as Lewis acids and bases to facilitate the cyclization and functionalization steps.
Industrial Production Methods
Industrial production of (3S)-7,4’-Dihydroxy-2’-methoxyisoflavan may involve biotechnological approaches, such as the use of genetically modified microorganisms to produce the compound through fermentation processes. These methods can be more sustainable and cost-effective compared to traditional chemical synthesis.
化学反应分析
Types of Reactions
(3S)-7,4’-Dihydroxy-2’-methoxyisoflavan can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydroisoflavans.
科学研究应用
(3S)-7,4’-Dihydroxy-2’-methoxyisoflavan has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying isoflavonoid chemistry.
Biology: Investigated for its potential antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of natural health products, dietary supplements, and cosmetics due to its bioactive properties.
作用机制
The mechanism of action of (3S)-7,4’-Dihydroxy-2’-methoxyisoflavan involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation, thereby exerting anti-inflammatory and anticancer effects. The compound’s ability to interact with enzymes and receptors further contributes to its diverse biological activities.
相似化合物的比较
Similar Compounds
Genistein: Another isoflavonoid with similar antioxidant and anticancer properties.
Daidzein: Known for its estrogenic activity and potential health benefits.
Biochanin A: Exhibits anti-inflammatory and anticancer effects.
Uniqueness
(3S)-7,4’-Dihydroxy-2’-methoxyisoflavan is unique due to its specific stereochemistry and functional group arrangement, which contribute to its distinct biological activities. Its combination of hydroxyl and methoxy groups allows for unique interactions with molecular targets, setting it apart from other isoflavonoids.
属性
CAS 编号 |
871333-52-7 |
|---|---|
分子式 |
C16H16O4 |
分子量 |
272.29 g/mol |
IUPAC 名称 |
(3S)-3-(4-hydroxy-2-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C16H16O4/c1-19-16-8-13(18)4-5-14(16)11-6-10-2-3-12(17)7-15(10)20-9-11/h2-5,7-8,11,17-18H,6,9H2,1H3/t11-/m1/s1 |
InChI 键 |
FFDNYMAHNWBKCH-LLVKDONJSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)O)[C@@H]2CC3=C(C=C(C=C3)O)OC2 |
规范 SMILES |
COC1=C(C=CC(=C1)O)C2CC3=C(C=C(C=C3)O)OC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



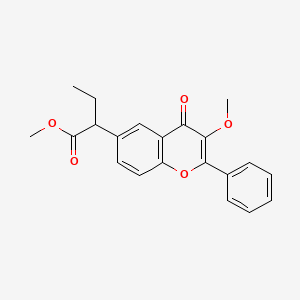
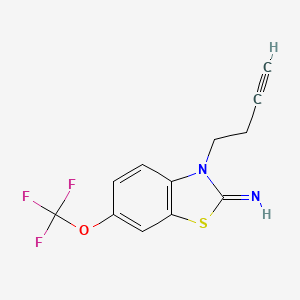

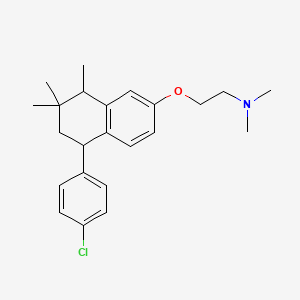

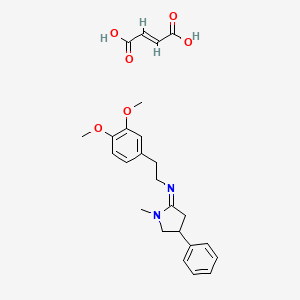
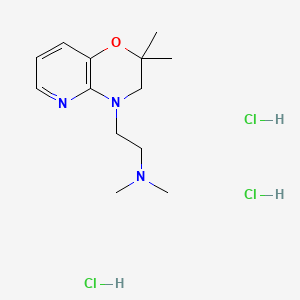

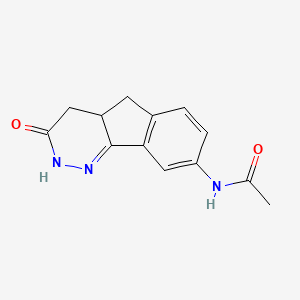

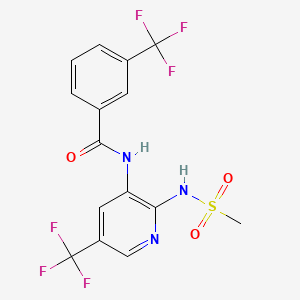
![ethyl (2S,3S)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate;sulfuric acid](/img/structure/B12759715.png)

